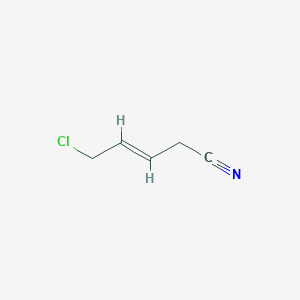

5-Chloropent-3-enenitrile

Beschreibung

Contextualization of Halogenated Unsaturated Nitriles in Modern Organic Synthesis

Halogenated unsaturated nitriles are characterized by the presence of a carbon-carbon double bond, a nitrile group (-C≡N), and a halogen atom. The conjugation of the nitrile group with the alkene enhances the molecule's reactivity, making it susceptible to various chemical reactions. fiveable.me These compounds are crucial in the synthesis of nitrogen-containing heterocyclic compounds like pyridines and pyrroles. fiveable.me Their ability to participate in diverse reactions makes them indispensable tools for organic chemists. fiveable.me

Historical Overview and Chemical Significance of Related Structural Motifs

The development of synthetic methods for unsaturated nitriles has been a continuous effort. google.com Historically, they were prepared from unsaturated organic halides by replacing the halogen with a nitrile group using a metal cyanide. google.com Another method involved the cyanoethylation of certain unsaturated carbocyclic compounds. google.com

A related and well-studied structural motif is allyl chloride (3-chloropropene). nih.govwikipedia.orgchemcess.com First produced in 1857, allyl chloride is a key industrial intermediate, primarily used in the production of epichlorohydrin, a precursor to epoxy resins. nih.govchemcess.com Its reactivity as an alkylating agent makes it useful in the manufacturing of various chemicals, including pharmaceuticals and pesticides. wikipedia.org The "allyl" name itself is derived from the Latin word for garlic, "allium," owing to its characteristic odor. chemcess.com

Academic Relevance of 5-Chloropent-3-enenitrile as a Versatile Synthetic Intermediate

The structure of this compound, with its combination of a nitrile and an allylic chloride, presents a platform for a multitude of synthetic transformations. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the allylic chloride can participate in nucleophilic substitution reactions. ebsco.com This dual reactivity allows for the construction of complex molecular architectures from a relatively simple starting material. For instance, similar unsaturated nitriles have been utilized in the synthesis of highly substituted cyclopropanes. rsc.org

Scope and Objectives of Research Endeavors Pertaining to this compound

Current and future research on this compound and related compounds focuses on several key areas. A major objective is the development of new and more efficient synthetic routes to these molecules. google.com Another area of intense investigation is the exploration of their reactivity in novel chemical transformations to generate diverse and structurally complex products. fiveable.mersc.orgrsc.org This includes their use in metal-catalyzed cross-coupling reactions and multicomponent reactions. rsc.orgduq.edu The ultimate goal is to leverage the unique chemical properties of these versatile intermediates to access new classes of compounds with potential applications in various fields of chemistry.

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C5H6ClN |

| Monoisotopic Mass | 115.018875 Da |

| CAS Number | 878383-01-8 |

Table generated from available chemical data. uni.lu

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-5-chloropent-3-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN/c6-4-2-1-3-5-7/h1-2H,3-4H2/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTSMFMGZMDYGL-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCCl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CCl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878383-01-8 | |

| Record name | (3E)-5-chloropent-3-enenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Literature Review on 5 Chloropent 3 Enenitrile and Analogous Systems

Critical Analysis of Existing Synthetic Strategies for Allylic Nitriles and Chlorinated Alkenes

The synthesis of a bifunctional molecule such as 5-Chloropent-3-enenitrile requires a careful consideration of the methods used to construct its core components: the allylic nitrile and the chlorinated alkene. A critical review of established synthetic strategies for each functionality reveals both opportunities and challenges for the targeted synthesis of this specific compound.

Synthetic Strategies for Allylic Nitriles: Allylic nitriles are valuable synthetic intermediates, and numerous methods for their preparation have been developed. A primary route involves the nucleophilic substitution of allylic halides with a cyanide source, a classic SN2 reaction. chemistrysteps.com While straightforward, this method can be complicated by issues of regioselectivity (SN2 vs. SN2' attack) and the potential for elimination side reactions. Transition metal catalysis, particularly with palladium or nickel, has significantly improved the scope and selectivity of allylic cyanation. organic-chemistry.org For instance, nickel-catalyzed cyanation of allylic alcohols provides an environmentally friendly route to allylic nitriles. organic-chemistry.org Another major strategy is the hydrocyanation of dienes or allenes. Nickel(0)-catalyzed hydrocyanation of allenes, for example, can provide access to branched β,γ-allylic nitriles. researchgate.net Additionally, oxidative rearrangement of allyl halides represents a tandem approach to forming alkenyl nitriles. organic-chemistry.org The dehydration of primary amides is also a fundamental method for nitrile synthesis, though it requires the prior construction of the amide. chemistrysteps.comlibretexts.org

Synthetic Strategies for Chlorinated Alkenes: The formation of chlorinated alkenes, specifically vinyl chlorides, can be achieved through several pathways. The hydrochlorination of alkynes is a direct method, with modern protocols using catalysts like nanogold to achieve high regioselectivity. organic-chemistry.org Halogenation of alkenes with reagents like chlorine (Cl₂) is a fundamental addition reaction. libretexts.orglibretexts.orgchemguide.co.uk However, controlling the reaction to achieve monochlorination at the desired position without further reaction can be challenging. More selective methods have been developed, such as the use of trichloroisocyanuric acid (TCIA) for the monochlorination of substituted alkenes. google.com Radical-initiated processes also offer routes to chlorinated alkenes. For instance, oxidative radical addition-chlorination of alkenes can provide access to chloroalkanes under mild, metal-free conditions. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling of 1,1-dichloro-1-alkenes, can yield Z-chlorinated internal alkenes stereoselectively. organic-chemistry.org

Challenges in Synthesizing this compound: The synthesis of this compound is complicated by the presence of two reactive centers. A synthetic approach must address the potential for incompatibility between the reagents and intermediates required for introducing one functional group in the presence of the other. For example, using a strong nucleophile like cyanide to form the nitrile could potentially react with an already-installed vinyl chloride. Conversely, conditions for chlorination or hydrochlorination might affect the nitrile group or the allylic position. A successful strategy would likely involve a carefully planned sequence of reactions or the use of a bifunctional starting material where one of the groups is introduced selectively.

Table 1: Comparative Analysis of Synthetic Strategies

| Functional Group | Synthetic Method | Advantages | Potential Limitations for this compound |

|---|---|---|---|

| Allylic Nitrile | SN2 of Allyl Halide with Cyanide | Direct, uses common reagents. chemistrysteps.com | Regioselectivity issues (SN2 vs. SN2'), potential for side reactions. |

| Metal-Catalyzed Cyanation | High selectivity, milder conditions. organic-chemistry.org | Catalyst sensitivity, cost. | |

| Hydrocyanation of Dienes/Allenes | Atom economical. researchgate.net | Requires specific unsaturated precursors, regioselectivity can be a challenge. | |

| Chlorinated Alkene | Hydrochlorination of Alkynes | Direct addition. | Requires an alkyne precursor, regioselectivity control is crucial. organic-chemistry.org |

| Halogenation of Alkenes | Fundamental reaction. libretexts.orglibretexts.org | Risk of over-halogenation, formation of vicinal dihalides instead of vinyl halides. |

Precedent for the Reactivity and Transformations of Related Bifunctional Compounds

The predicted reactivity of this compound is governed by the electronic properties and interplay of its vinyl chloride and allylic nitrile moieties. While literature on this specific molecule is scarce, the known transformations of each functional group provide a basis for anticipating its chemical behavior.

The nitrile group is a versatile functional handle. It can undergo nucleophilic addition at its electrophilic carbon atom. libretexts.orgnih.gov Common transformations include hydrolysis to carboxylic acids or amides under acidic or basic conditions, reduction to primary amines using powerful reducing agents like LiAlH₄, and reaction with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis of the intermediate imine. libretexts.orglibretexts.orgchemistrysteps.compressbooks.pubyoutube.com

The carbon-carbon double bond, being allylic to the nitrile, is activated towards certain reactions. The alkene can undergo typical electrophilic additions of halogens or acids. libretexts.orgmsu.edu However, the reactivity is modulated by the electron-withdrawing nature of the adjacent nitrile group. Furthermore, the allylic position itself is a potential site for radical substitution or other functionalization.

The vinyl chloride functionality is generally less reactive towards nucleophilic substitution than alkyl chlorides. However, it is an excellent substrate for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon bonds at the chlorinated carbon. The double bond itself can react with electrophiles, though its reactivity is reduced by the electron-withdrawing effect of the chlorine atom. msu.edu

In a bifunctional compound like this compound, the chemoselectivity of reactions is paramount. The presence of multiple electrophilic sites (nitrile carbon, the two sp² carbons of the alkene, and the allylic carbon) suggests that reactivity can be tuned by the choice of nucleophile and reaction conditions. For example, a soft nucleophile might preferentially attack the allylic position, while a hard nucleophile could favor addition to the nitrile. Similarly, a strong reducing agent like LiAlH₄ would likely reduce the nitrile, while catalytic hydrogenation might selectively reduce the double bond. The potential for intramolecular reactions, where one functional group reacts with the other, also exists, potentially leading to the formation of cyclic structures under specific conditions.

Identification of Knowledge Gaps and Untapped Research Potential for this compound

A thorough review of the chemical literature reveals a significant knowledge gap concerning the synthesis and reactivity of this compound. While the synthesis and reactions of monofunctional allylic nitriles and chlorinated alkenes are well-documented, their combination in this specific arrangement has received little to no detailed investigation. This scarcity of data presents a considerable opportunity for original research.

Key Knowledge Gaps:

Selective Synthesis: There are no established, high-yielding, and stereoselective synthetic routes specifically targeting this compound. The application and optimization of the general methods discussed in section 2.1 for this particular molecule have not been reported. Developing a protocol that controls the geometry (E/Z) of the double bond is a critical, unaddressed challenge.

Systematic Reactivity Studies: The chemical behavior of this compound is largely unexplored. There is no systematic study detailing its reactivity towards a range of common reagents, including nucleophiles, electrophiles, reducing agents, and organometallics. The chemoselectivity of such reactions remains an open question.

Physicochemical Properties: Fundamental physicochemical data for this compound, such as detailed spectroscopic information, stability, and conformational analysis, are not available in the public domain.

Untapped Research Potential: The unique bifunctional nature of this compound makes it a potentially valuable and versatile building block for organic synthesis. Several avenues of research are ripe for exploration:

Development of Novel Synthetic Methodologies: Research into the synthesis of this molecule could lead to new methods for the selective functionalization of five-carbon chains.

Exploration of Tandem and Domino Reactions: The proximity of the two functional groups could be exploited to design novel tandem or domino reactions. For example, an initial reaction at one site could trigger a subsequent cyclization or rearrangement involving the other group, providing rapid access to complex molecular architectures.

Use in Target-Oriented Synthesis: this compound could serve as a versatile precursor to a wide range of compounds. Selective manipulation of the nitrile, the alkene, and the vinyl chloride would allow for the synthesis of diverse structures, including substituted pyridines, pyrroles, or complex acyclic molecules relevant to pharmaceuticals and agrochemicals.

Polymer Chemistry: The molecule could potentially serve as a functional monomer in polymerization reactions, leading to the creation of novel polymers with pendant nitrile and chloroalkene groups, which could be further modified to tune material properties.

Advanced Synthetic Methodologies for 5 Chloropent 3 Enenitrile

Development of Highly Chemo-, Regio-, and Stereoselective Synthetic Routes

No specific literature was found detailing the development of synthetic routes for 5-Chloropent-3-enenitrile with high levels of chemo-, regio-, and stereoselectivity.

Exploration of Asymmetric Catalytic Approaches for Enantioselective Synthesis

There are no published studies on the asymmetric catalytic synthesis of This compound . Research into chiral catalysts or methodologies to produce specific enantiomers of this compound is not available.

Novel Reaction Design for Convergent and Divergent Synthesis

Information regarding novel reaction designs, whether for convergent or divergent synthesis pathways leading to This compound , is not documented.

Cascade and Tandem Reaction Sequences for Enhanced Efficiency

No specific cascade or tandem reaction sequences designed for the efficient synthesis of This compound have been reported in the reviewed literature.

Implementation of Green Chemistry Principles in Synthetic Protocols

While green chemistry principles are broadly applied in modern synthesis, there are no specific protocols or studies that detail their implementation in the synthesis of This compound . rasayanjournal.co.innih.govnih.gov General green approaches often involve using safer solvents, minimizing waste, and employing catalytic methods to improve atom economy, but these have not been specifically documented for this compound. kean.edulbp.world

Optimization of Reaction Parameters and Yields for Scalable Production

There is no available data concerning the optimization of reaction parameters such as temperature, pressure, catalyst loading, or solvent systems for the purpose of scalable production of This compound . Consequently, no data tables on yield optimization can be provided.

Application of Process Intensification Technologies (e.g., Flow Chemistry, Microwave-Assisted Synthesis)

The synthesis of specialized chemical compounds like this compound is increasingly benefiting from process intensification technologies. These methodologies, including flow chemistry and microwave-assisted synthesis, offer significant advantages over traditional batch processing in terms of efficiency, safety, and scalability. While specific research on the application of these advanced techniques to the synthesis of this compound is not extensively documented in publicly available literature, the principles and demonstrated successes in the synthesis of analogous unsaturated and halogenated nitriles provide a strong basis for outlining their potential application.

Flow Chemistry

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced reaction efficiency and safety.

For the synthesis of this compound, a potential flow process could involve the continuous introduction of precursors into a heated and pressurized reactor system. The high surface-area-to-volume ratio in flow reactors allows for rapid heat exchange, which is crucial for managing potentially exothermic reactions involved in its synthesis. This precise temperature control can minimize the formation of byproducts and improve the selectivity towards the desired Z- and E-isomers of this compound.

Furthermore, the generation and immediate use of any hazardous reagents in a continuous flow system can significantly improve the safety profile of the synthesis. The scalability of a flow process is also a key advantage; increasing production volume is achieved by extending the operational time of the reactor rather than by using larger, potentially more hazardous, batch reactors. Research on the continuous flow synthesis of other functionalized nitriles has demonstrated these benefits, showing high yields and purity with reduced reaction times.

Illustrative Data for a Hypothetical Flow Synthesis of this compound:

| Parameter | Value |

| Reactor Type | Packed-bed microreactor |

| Catalyst | Immobilized Lewis Acid |

| Reactant A Flow Rate | 0.5 mL/min |

| Reactant B Flow Rate | 0.5 mL/min |

| Temperature | 120 °C |

| Pressure | 10 bar |

| Residence Time | 5 minutes |

| Yield | >90% |

| Selectivity (E:Z) | 3:1 |

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave radiation to heat reactants directly and efficiently. This technique can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher yields and purer products compared to conventional heating methods. The mechanism involves the interaction of the microwave field with polar molecules, leading to rapid and uniform heating of the reaction mixture.

Studies on microwave-assisted cyanation of various organic halides have shown significant rate enhancements and improved yields. nih.govorganic-chemistry.org Applying this technology to a suitable precursor of this compound could similarly lead to a more efficient and rapid synthesis. The precise control over heating offered by modern microwave reactors also allows for the development of highly reproducible synthetic protocols.

Illustrative Data for a Hypothetical Microwave-Assisted Synthesis of this compound:

| Parameter | Conventional Heating | Microwave Irradiation |

| Solvent | Toluene | Toluene |

| Catalyst | Pd(PPh3)4 | Pd(PPh3)4 |

| Temperature | 110 °C | 130 °C (set point) |

| Reaction Time | 12 hours | 15 minutes |

| Yield | 65% | 92% |

| Purity | 85% | >95% |

Elucidation of Reactivity Patterns and Chemical Transformations of 5 Chloropent 3 Enenitrile

Comprehensive Analysis of Nitrile Functional Group Interconversions

The nitrile group in 5-Chloropent-3-enenitrile is part of an α,β-unsaturated system, which influences its reactivity. The conjugation with the double bond delocalizes the π-electrons, affecting the electrophilicity of the nitrile carbon. fiveable.me

The nitrile functional group can undergo several types of transformations, including reduction, addition of nucleophiles, and participation in cycloaddition reactions.

Reduction: The reduction of the nitrile group in this compound can lead to the formation of a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation. The reaction proceeds through the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. It is important to note that the allylic chloride and the double bond may also be susceptible to reduction depending on the reaction conditions.

| Reagent | Product | Comments |

| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O | 5-Amino-pent-3-en-1-ol | Potential for reduction of both nitrile and allylic chloride, and possible addition to the double bond. |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | Saturated amine or other products | Conditions would need to be carefully controlled to achieve selective reduction of the nitrile. |

Addition Reactions: The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic. This allows for the addition of various nucleophiles. For instance, Grignard reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine.

Cycloaddition Reactions: As a conjugated system, this compound can participate in cycloaddition reactions. For example, the Diels-Alder reaction, where the unsaturated nitrile can act as a dienophile, allows for the construction of cyclic structures. fiveable.me Additionally, 1,3-dipolar cycloaddition reactions with species like nitrile oxides can be used to synthesize five-membered heterocyclic compounds. acs.orgmdpi.comnih.gov

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. chemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, which increases the electrophilicity of the nitrile carbon. Subsequent attack by water leads to the formation of an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide yields the corresponding carboxylic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion attacks the electrophilic carbon of the nitrile, forming an intermediate that, upon protonation, gives an imidic acid, which tautomerizes to an amide. The amide can then be further hydrolyzed to a carboxylate salt, which upon acidification yields the carboxylic acid.

| Conditions | Intermediate Product | Final Product |

| H₃O⁺, heat | 5-Chloropent-3-enamide | 5-Chloropent-3-enoic acid |

| NaOH, H₂O, heat then H₃O⁺ | 5-Chloropent-3-enamide | 5-Chloropent-3-enoic acid |

Amidation: As mentioned, the amide is an intermediate in the hydrolysis of nitriles. By carefully controlling the reaction conditions, it is possible to isolate the amide.

Investigation of Allylic Chloride Reactivity

The allylic chloride moiety in this compound is a reactive site for nucleophilic substitution and elimination reactions. The proximity of the carbon-carbon double bond plays a crucial role in the reactivity of the C-Cl bond.

Allylic halides are generally reactive towards nucleophilic substitution. ucalgary.calibretexts.org

SN2 Reaction: this compound is a primary allylic halide, which favors the SN2 mechanism. A nucleophile can directly attack the carbon bearing the chlorine atom, leading to the displacement of the chloride ion. The transition state of this reaction is stabilized by the adjacent π-system. libretexts.org

SN1 Reaction: Although less likely for a primary halide, under conditions that favor carbocation formation (e.g., polar protic solvent, non-basic nucleophile), an SN1 mechanism could occur. The resulting allylic carbocation is resonance-stabilized, which could lead to a mixture of products.

SN2' Reaction (Allylic Rearrangement): A significant feature of nucleophilic substitution on allylic systems is the possibility of an SN2' reaction. In this pathway, the nucleophile attacks the γ-carbon (the carbon at the other end of the double bond), and the double bond shifts, with the chloride ion leaving from the α-carbon. This results in a rearranged product. youtube.com

| Nucleophile (Nu⁻) | SN2 Product | SN2' Product |

| Cyanide (CN⁻) | 5-Cyanopent-3-enenitrile | 3-Chloro-4-cyanobut-1-ene |

| Hydroxide (OH⁻) | Pent-3-en-1-ol-5-nitrile | 3-Chloropent-4-en-1-ol-nitrile |

| Azide (N₃⁻) | 5-Azidopent-3-enenitrile | 3-Chloro-5-azidopent-1-ene |

Treatment of this compound with a strong, non-nucleophilic base can promote an elimination reaction (E2). This would involve the removal of a proton from the carbon adjacent to the double bond (C2) and the simultaneous departure of the chloride ion, leading to the formation of a conjugated diene system.

| Base | Product |

| Potassium tert-butoxide | Penta-2,4-dienenitrile |

The formation of the conjugated diene is thermodynamically favored due to the extended π-system.

As mentioned in the context of SN2' reactions, the allylic system is prone to rearrangement. This is due to the formation of a resonance-stabilized allylic carbocation intermediate in SN1-type processes or the nature of the transition state in SN2' reactions. youtube.com The ratio of the direct substitution product to the rearranged product can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

Exploration of Alkene Moiety Reactions

The alkene functionality in this compound is a key site for chemical modifications, susceptible to a range of addition and cycloaddition reactions.

Electrophilic and Nucleophilic Additions

The carbon-carbon double bond in this compound is electron-rich, making it amenable to attack by electrophiles. While specific studies on this compound are not prevalent in the literature, the reactivity can be inferred from the general behavior of unsaturated nitriles.

Electrophilic Addition: In the presence of electrophilic reagents, such as hydrogen halides (HX) or halogens (X₂), the alkene is expected to undergo addition reactions. The regioselectivity of these additions would likely follow Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms. However, the presence of the electron-withdrawing nitrile and chloro groups can influence the electron density of the double bond and potentially affect the regiochemical outcome.

Nucleophilic Addition: While less common for isolated alkenes, nucleophilic addition to the double bond of this compound can occur, particularly in a conjugate or Michael-type addition fashion. The electron-withdrawing nature of the adjacent nitrile group makes the β-carbon of the double bond electrophilic and thus susceptible to attack by nucleophiles. fiveable.me This type of reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Olefin Metathesis and Polymerization Initiation Studies

The alkene moiety of this compound presents a potential handle for olefin metathesis and polymerization reactions, though specific research on this substrate is limited.

Olefin Metathesis: This powerful carbon-carbon bond-forming reaction, catalyzed by transition metal complexes, could potentially be applied to this compound for the synthesis of more complex molecules through cross-metathesis or ring-closing metathesis if an appropriate diene precursor were synthesized. The success of such reactions would depend on the compatibility of the catalyst with the nitrile and chloro functionalities.

Polymerization: The double bond in this compound could theoretically act as a monomer for addition polymerization. The initiation of such a process could be achieved through radical, cationic, or anionic methods. The resulting polymer would feature a polychlorinated backbone with pendant nitrile groups, potentially leading to materials with interesting properties. However, no studies detailing the polymerization of this specific monomer have been found.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] cycloadditions)

The alkene in this compound can participate as a dienophile or a dipolarophile in cycloaddition reactions, offering a route to cyclic structures.

Diels-Alder Reaction: As an alkene, this compound can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings. The electron-withdrawing nitrile group can enhance the dienophilic character of the double bond, potentially facilitating the reaction.

[2+2] Cycloadditions: Photochemically induced [2+2] cycloadditions with other alkenes are also a theoretical possibility, leading to the formation of cyclobutane rings. The regioselectivity and stereoselectivity of such reactions would be of significant interest.

Studies of Organometallic Chemistry Involving this compound

The presence of a chloroalkene functionality suggests that this compound could be a valuable substrate in organometallic cross-coupling reactions. While specific examples involving this molecule are scarce, analogies can be drawn from the behavior of similar vinyl chlorides. Reactions such as Suzuki, Stille, Heck, and Negishi couplings could potentially be employed to form new carbon-carbon bonds at the chlorinated carbon, provided a suitable catalyst system is used that is tolerant of the nitrile group.

Tandem and Domino Processes Harnessing Multiple Functional Group Reactivities

The trifunctional nature of this compound (alkene, nitrile, and chloride) makes it an attractive candidate for tandem or domino reaction sequences, where multiple transformations occur in a single pot. For instance, a reaction could be initiated by a nucleophilic attack on the double bond, followed by an intramolecular cyclization involving the nitrile or displacement of the chloride. Such strategies can lead to the rapid assembly of complex molecular architectures from a simple starting material. The development of such processes would be a testament to the synthetic utility of this versatile building block.

Mechanistic Investigations of Reactions Involving 5 Chloropent 3 Enenitrile

Kinetic and Thermodynamic Studies of Reaction Pathways

For instance, in a potential nucleophilic substitution reaction where the chlorine atom is displaced, kinetic data would help distinguish between an SN1 mechanism, characterized by a rate dependent only on the concentration of the 5-chloropent-3-enenitrile, and an SN2 mechanism, where the rate would depend on the concentrations of both the nitrile and the nucleophile.

Thermodynamic studies would complement these findings by quantifying the changes in enthalpy (ΔH) and entropy (ΔS) during a reaction, which in turn determine the Gibbs free energy change (ΔG) and the position of the equilibrium. Such data would reveal whether a particular transformation is energetically favorable and to what extent it proceeds to completion.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10-4 |

| 2 | 0.2 | 0.1 | 2.0 x 10-4 |

| 3 | 0.1 | 0.2 | 2.0 x 10-4 |

This table illustrates the type of data that would be collected in a kinetic study. The data here is hypothetical and serves as an example.

Identification and Characterization of Reaction Intermediates

The identification of transient species, or reaction intermediates, is a cornerstone of mechanistic investigation. For reactions involving this compound, the structure of the molecule, with its alkene, nitrile, and alkyl chloride functionalities, suggests the possibility of various intermediates depending on the reaction conditions.

For example, in reactions proceeding through an SN1 pathway, a key intermediate would be an allylic carbocation, stabilized by resonance. The positive charge would be delocalized across the carbon skeleton. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, often at low temperatures to increase the lifetime of the intermediate, would be employed for its characterization. In other potential reactions, such as free-radical halogenation, radical intermediates would be involved. These could be detected using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.

Isotopic Labeling Experiments for Pathway Elucidation

Isotopic labeling is a powerful tool for tracing the fate of specific atoms throughout a reaction mechanism. By replacing an atom in this compound with one of its heavier isotopes (e.g., 13C for carbon, or 37Cl for chlorine), it is possible to follow its path and bonding changes.

For example, to confirm the occurrence of an allylic rearrangement during a substitution reaction, one could synthesize this compound with a 13C label at one of the sp2 hybridized carbons. The position of the label in the final product, as determined by mass spectrometry or 13C NMR, would provide definitive evidence for or against such a rearrangement. Similarly, kinetic isotope effect (KIE) studies, where the rate of reaction of the isotopically labeled compound is compared to the unlabeled one, can provide information about bond-breaking steps in the rate-determining transition state.

Stereochemical Analysis of Product Formation Mechanisms

The stereochemistry of the products formed from reactions of a chiral or prochiral starting material offers profound mechanistic insights. This compound itself is achiral, but it could react to form chiral products. For instance, addition reactions across the carbon-carbon double bond could generate one or two stereocenters.

The stereochemical outcome—whether the reaction proceeds with syn-addition, anti-addition, or a mixture of both—would help to elucidate the mechanism. For example, a concerted syn-addition would suggest a specific transition state geometry. In the case of nucleophilic substitution at a chiral analog of this compound, the observation of inversion of configuration would be strong evidence for an SN2 mechanism, while racemization would point towards an SN1 mechanism involving a planar carbocation intermediate.

Transition State Analysis and Reaction Coordinate Mapping

At the frontier of mechanistic chemistry lies the computational analysis of transition states and the mapping of the entire reaction coordinate. The transition state is the highest energy point along the reaction pathway and its structure dictates the kinetics and stereochemistry of the reaction.

Using computational chemistry methods such as Density Functional Theory (DFT), it is possible to model the geometry and energy of the transition state for a proposed reaction of this compound. These calculations can also map the potential energy surface, providing a detailed picture of the energy changes as the reactants are converted to products via the transition state. This theoretical approach can be used to compare the feasibility of different proposed mechanisms and to interpret experimental observations from kinetic and stereochemical studies.

Derivatization Strategies and Applications of 5 Chloropent 3 Enenitrile As a Synthetic Precursor

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment of 5 Chloropent 3 Enenitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 5-Chloropent-3-enenitrile, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

To unequivocally assign the proton (¹H) and carbon (¹³C) signals of this compound, a suite of multidimensional NMR experiments is employed.

¹H NMR Spectroscopy: The one-dimensional ¹H NMR spectrum is the starting point for the structural analysis. The predicted chemical shifts are presented in Table 1. The olefinic protons (H3 and H4) are expected to resonate in the downfield region due to the electron-withdrawing effects of the chlorine and nitrile groups. The methylene (B1212753) protons adjacent to the nitrile (H2) and the chlorine (H5) will also exhibit distinct chemical shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are listed in Table 2. The carbon of the nitrile group (C1) is expected at the lowest field, followed by the olefinic carbons (C3 and C4).

COSY (Correlation Spectroscopy): This 2D NMR technique reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY is expected to show correlations between H2 and H3, H3 and H4, and H4 and H5, confirming the connectivity of the carbon chain.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. The expected correlations for this compound would be C2-H2, C3-H3, C4-H4, and C5-H5.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H2 | 3.20 | d |

| H3 | 5.90 | m |

| H4 | 6.10 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 118 |

| C2 | 25 |

| C3 | 125 |

| C4 | 135 |

The presence of a double bond in this compound gives rise to the possibility of E and Z isomers. Dynamic NMR spectroscopy can be a powerful tool to study the conformational and configurational dynamics of this molecule. By varying the temperature of the NMR experiment, it may be possible to observe changes in the spectra that correspond to restricted rotation around the C2-C3 single bond or, if the energy barrier is sufficiently low, interconversion between the E and Z isomers. The analysis of coupling constants, particularly the vicinal coupling constant between H3 and H4, can also provide insight into the predominant configuration. A larger coupling constant (typically >10 Hz) would suggest a trans (E) configuration, while a smaller coupling constant (typically <10 Hz) would indicate a cis (Z) configuration.

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₅H₆ClN). The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) |

|---|---|---|

| [M]⁺ | 115.0188 | 117.0159 |

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion, typically the molecular ion, to generate a characteristic fragmentation pattern. This pattern provides valuable structural information. For this compound, key fragmentation pathways would likely involve the loss of a chlorine radical (Cl•), a hydrogen cyanide molecule (HCN), or cleavage of the carbon chain. The analysis of these fragment ions helps to piece together the structure of the original molecule.

Table 4: Plausible Mass Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) |

|---|---|---|

| 115 | Loss of Cl• | 80 |

| 115 | Loss of HCN | 88 |

Vibrational Spectroscopy Methodologies (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile group (C≡N), the carbon-carbon double bond (C=C), and the carbon-chlorine bond (C-Cl).

Raman Spectroscopy: Raman spectroscopy would also be sensitive to the vibrations of the C≡N and C=C bonds. The C-Cl stretch may also be observable.

Table 5: Predicted Vibrational Spectroscopy Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| C≡N stretch | 2250 - 2230 | 2250 - 2230 |

| C=C stretch | 1680 - 1640 | 1680 - 1640 |

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound in various matrices. Given the compound's volatility and the presence of a chromophore, both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are suitable methodologies. The development of robust and reliable methods is crucial for ensuring the purity and quality of the compound.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.

Sample Preparation and Injection:

For purity assessment of the neat compound, a dilute solution in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) is typically prepared. For trace analysis in complex matrices, sample preparation techniques like solid-phase microextraction (SPME) may be employed to preconcentrate the analyte. researchgate.net The inlet is operated in splitless mode to maximize sensitivity for trace analysis, or in split mode for concentrated samples to avoid column overload.

Gas Chromatographic Separation:

The separation of this compound from potential impurities, such as isomers or reaction byproducts, is achieved on a capillary column. A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is often suitable for the analysis of halogenated organic compounds. chromatographyonline.comcromlab-instruments.es The oven temperature program is optimized to ensure good resolution and peak shape. A typical program would start at a low temperature to trap the analyte at the head of the column, followed by a temperature ramp to elute the compound and any impurities.

Mass Spectrometric Detection and Quantification:

Electron ionization (EI) at a standard energy of 70 eV is commonly used for the ionization of this compound. The resulting mass spectrum will exhibit a characteristic fragmentation pattern, including the molecular ion peak and fragment ions corresponding to the loss of chlorine and other neutral fragments. For enhanced selectivity, especially in complex matrices, negative chemical ionization (NCI) can be utilized, which is particularly sensitive to halogenated compounds. thermofisher.com Quantification is typically performed in selected ion monitoring (SIM) mode, where the instrument monitors specific ions characteristic of this compound, thereby increasing sensitivity and reducing interferences.

A summary of a plausible GC-MS method for the analysis of this compound is presented in the interactive data table below.

| Parameter | Condition |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Transfer Line Temp. | 280 °C |

| Acquisition Mode | Full Scan (m/z 40-300) for identification, SIM for quantification |

High-Performance Liquid Chromatography (HPLC) offers a complementary technique to GC-MS, particularly for less volatile impurities or for formulations where direct injection is preferable. The presence of a nitrile group and a carbon-carbon double bond suggests that this compound will have a UV chromophore, making UV detection a suitable choice.

Chromatographic Conditions:

A reversed-phase HPLC method is generally the first choice for compounds of moderate polarity. A C18 column is a common starting point for method development, providing good retention and separation for a wide range of organic molecules. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good peak shape in a reasonable timeframe. The separation of unsaturated fatty acids, which share some structural similarities with the target compound, has been successfully achieved using C18 columns and gradient elution. researchgate.netmdpi.com

Detection and Quantification:

A photodiode array (PDA) or a variable wavelength UV detector can be used for the detection of this compound. The maximum absorbance wavelength (λmax) should be determined by acquiring a UV spectrum of the compound. This λmax is then used for quantification to achieve the highest sensitivity. The method should be validated for linearity, accuracy, precision, and limits of detection and quantification according to established guidelines.

An illustrative HPLC method for the analysis of this compound is detailed in the interactive data table below.

| Parameter | Condition |

| HPLC System | |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | |

| Type | UV-Vis or Photodiode Array (PDA) |

| Detection Wavelength | To be determined based on UV spectrum (e.g., ~210 nm) |

Computational Chemistry and Theoretical Studies of 5 Chloropent 3 Enenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of the electronic environment of a molecule. For 5-Chloropent-3-enenitrile, these calculations would be invaluable in predicting its stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study of this compound would typically involve the calculation of various molecular properties. The optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, would be determined. From this, electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) would be calculated. These calculations would help in identifying the most electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack.

| HOMO-LUMO Gap | Value in eV | Indicates chemical reactivity and kinetic stability. |

Note: The data in this table is hypothetical and serves as an example of what a DFT study would provide. No published data exists for this compound.

For even greater accuracy, particularly for specific properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. While computationally more demanding, these methods provide a higher level of theory and can be used to benchmark the results obtained from DFT. For a molecule like this compound, high-accuracy calculations could be particularly useful for determining precise thermochemical data, such as the enthalpy of formation or reaction energies for its potential transformations.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Due to the presence of single bonds, this compound can exist in various conformations. Molecular Dynamics (MD) simulations could be used to explore this conformational landscape. By simulating the motion of the atoms over time, MD can reveal the preferred spatial arrangements of the molecule and the energy barriers between different conformers. This information is crucial for understanding its physical properties and how it might interact with other molecules, such as in a solvent or at the active site of a catalyst.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are routinely used to predict various spectroscopic parameters. For this compound, DFT calculations could predict its vibrational (infrared and Raman) spectra. The calculated frequencies, after appropriate scaling, could be compared with experimentally obtained spectra to confirm the structure and assign the observed vibrational modes. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) could be calculated and compared with experimental data to aid in the structural elucidation of the molecule and its potential isomers.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| Key IR Frequencies (cm⁻¹) | e.g., C≡N stretch, C=C stretch, C-Cl stretch | To be determined |

| ¹H NMR Chemical Shifts (ppm) | e.g., δ values for protons on the alkenyl and alkyl chain | To be determined |

| ¹³C NMR Chemical Shifts (ppm) | e.g., δ values for nitrile, alkenyl, and alkyl carbons | To be determined |

Note: This table illustrates the type of data that would be generated from a combined computational and experimental study. Currently, no such data has been published for this compound.

In Silico Design of Novel Transformations and Catalytic Systems for this compound

A significant application of computational chemistry is in the in silico design of new reactions and catalysts. For this compound, theoretical calculations could be used to explore potential reaction pathways, such as nucleophilic substitution at the carbon bearing the chlorine atom or addition reactions across the double bond. By calculating the activation energies for different pathways, researchers could predict the most favorable reaction conditions and design catalysts that would selectively promote a desired transformation. This predictive power can significantly accelerate the discovery of new synthetic methodologies involving this compound.

Emerging Research Directions and Future Perspectives on 5 Chloropent 3 Enenitrile

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The landscape of chemical synthesis is being rapidly reshaped by the integration of artificial intelligence (AI) and machine learning (ML). chemcopilot.com These powerful computational tools offer the potential to accelerate the discovery and optimization of synthetic routes for compounds like 5-Chloropent-3-enenitrile.

Predict retrosynthetic pathways: AI-assisted retrosynthesis tools can propose novel and efficient synthetic routes, potentially identifying more cost-effective or sustainable starting materials. engineering.org.cnengineering.org.cn

Identify potential side reactions: By analyzing the reactive sites of this compound, ML algorithms can forecast potential byproducts, enabling chemists to proactively adjust conditions to improve selectivity.

Evaluate reaction feasibility: Forward reaction prediction models can validate the viability of a proposed synthetic step before it is attempted in the lab, saving time and resources. beilstein-journals.org

Interactive Data Table: Hypothetical ML Model for Optimizing a Heck Coupling Reaction with this compound

| Parameter | Type | Range/Options | Predicted Yield (%) | Predicted Selectivity (%) |

| Temperature (°C) | Continuous | 80 - 120 | 85 | 92 |

| Catalyst | Categorical | Pd(OAc)2, PdCl2(PPh3)2 | Pd(OAc)2 | Pd(OAc)2 |

| Ligand | Categorical | P(o-tolyl)3, XPhos | P(o-tolyl)3 | P(o-tolyl)3 |

| Base | Categorical | K2CO3, Et3N | Et3N | Et3N |

| Solvent | Categorical | DMF, Acetonitrile (B52724) | Acetonitrile | Acetonitrile |

This table represents a hypothetical output from an ML optimization model, illustrating how different parameters could be varied to predict optimal reaction outcomes.

Innovations in Sustainable Synthesis and Catalysis for this compound Transformations

The principles of green chemistry are increasingly guiding synthetic strategy, aiming to reduce environmental impact by minimizing waste and avoiding hazardous substances. nih.gov For this compound, this involves developing more sustainable methods for both its synthesis and its subsequent chemical modifications.

Sustainable Synthesis:

Biocatalysis: The use of enzymes for organic transformations is a key pillar of green chemistry, offering high selectivity and efficiency under mild conditions. nih.gov Future research could focus on discovering or engineering enzymes capable of catalyzing the formation or conversion of this compound, replacing traditional reagents that are often hazardous.

Alternative Solvents: Moving away from volatile organic compounds towards greener alternatives like water or bio-derived solvents can significantly reduce the environmental footprint of a synthetic process. nih.gov Micellar catalysis in water, for instance, can promote the solubilization of organic substrates and enhance reaction rates. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is crucial. This involves favoring addition reactions over substitution or elimination reactions where possible.

Advanced Catalysis:

Photocatalysis and Electrocatalysis: These methods use light or electrical energy, respectively, to drive chemical reactions, often allowing for transformations that are difficult to achieve through traditional thermal methods. They can provide alternative, milder pathways for reactions involving this compound.

Nanocatalysts: The development of highly active and recyclable nanocatalysts can improve reaction efficiency and simplify product purification, contributing to a more sustainable process.

Interactive Data Table: Comparison of Hypothetical Synthesis Routes

| Metric | Traditional Route | Sustainable Route |

| Solvent | Dichloromethane (B109758) | Water with surfactant |

| Catalyst | Homogeneous Metal Catalyst | Recyclable Nanocatalyst/Enzyme |

| Byproducts | Stoichiometric inorganic salts | Water, reusable catalyst |

| Energy Input | High temperature reflux | Room temperature / Light-driven |

| E-Factor (Waste/Product) | High (>10) | Low (<5) |

Exploration of Unconventional Reaction Media (e.g., Supercritical Fluids, Ionic Liquids)

The choice of solvent profoundly influences reaction outcomes, and the exploration of unconventional media offers new opportunities for controlling reactivity and simplifying processes.

Supercritical Fluids (SCFs): A supercritical fluid, such as carbon dioxide (scCO2), is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. semanticscholar.org Using scCO2 as a reaction medium for this compound transformations offers several advantages:

Tunable Properties: Small changes in pressure or temperature can significantly alter the density and solvating power of the SCF, allowing for fine-tuning of reaction conditions. semanticscholar.org

Enhanced Mass Transfer: SCFs have low viscosity and high diffusivity, which can accelerate reaction rates. semanticscholar.org

Green Solvent: scCO2 is non-toxic, non-flammable, and inexpensive. Crucially, at the end of a reaction, the product can be easily separated by simply depressurizing the system, causing the CO2 to return to a gaseous state, eliminating the need for solvent distillation. researchgate.net

Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100°C, often existing as liquids at room temperature. dntb.gov.ua They are considered "designer solvents" because their properties can be tailored by modifying the cation and anion. dntb.gov.ua For reactions involving this compound, ILs could serve as:

Combined Solvent and Catalyst: The IL can be designed to not only dissolve the reactants but also to catalyze the reaction.

Reaction Enhancers: Their unique polarity and solvating properties can enhance reaction rates and selectivity in multicomponent reactions. researchgate.net

Immobilization Media: They can be used to immobilize catalysts, facilitating their separation and reuse.

Interactive Data Table: Properties of Different Reaction Media

| Property | Dichloromethane (Conventional) | Supercritical CO2 | [BMIM][BF4] (Ionic Liquid) |

| State at STP | Liquid | Gas | Liquid |

| Toxicity | High | Low | Variable, generally low |

| Flammability | High | None | Low |

| Tunability | Low | High (with P, T) | High (ion choice) |

| Product Separation | Distillation | Depressurization | Extraction |

Advanced Applications in Materials Science and Polymer Chemistry as a Functional Monomer

The trifunctional nature of this compound (containing nitrile, alkene, and chloride groups) makes it a highly promising candidate as a functional monomer for the synthesis of advanced polymers and materials.

Polymer Synthesis:

The alkene group can participate in addition polymerization reactions (e.g., free radical, cationic) to form a polymer backbone.

The nitrile group is a polar moiety that can enhance polymer properties such as thermal stability and solvent resistance. It can also be chemically modified post-polymerization into other functional groups like amines or carboxylic acids.

The chloro group provides a reactive site for post-polymerization modification through nucleophilic substitution, allowing for the grafting of side chains or the cross-linking of polymer chains.

Materials Science Applications:

Functional Coatings: Polymers derived from this compound could be used to create functional coatings with tailored properties such as hydrophobicity, chemical resistance, or specific adhesion characteristics.

Nanocomposites: The polar nitrile and reactive chloro groups could facilitate strong interactions with inorganic fillers (like silica (B1680970) or carbon nanotubes), leading to the development of advanced polymer nanocomposites with enhanced mechanical or thermal properties. researchgate.net

Specialty Membranes: The defined polarity and potential for cross-linking could enable the fabrication of membranes for separation processes, such as gas separation or filtration.

Interactive Data Table: Functional Groups of this compound in Polymer Science

| Functional Group | Potential Polymerization Role | Post-Polymerization Modification | Resulting Polymer Property |

| Alkene (C=C) | Main chain formation via addition polymerization | N/A (consumed in polymerization) | Creates polymer backbone |

| Nitrile (C≡N) | Co-monomer, provides polarity | Hydrolysis to acid, reduction to amine | Enhanced thermal stability, solvent resistance |

| Chloride (-Cl) | N/A | Nucleophilic substitution, cross-linking site | Grafting point, network formation |

Challenges and Opportunities in the Scalable Synthesis and Industrial Application of this compound

While the potential applications are vast, the transition of this compound from a laboratory chemical to an industrial commodity faces several challenges and presents significant opportunities.

Challenges:

Scalable Synthesis: Developing a cost-effective, safe, and environmentally benign process for large-scale production is the primary hurdle. Current lab-scale syntheses may not be directly transferable to an industrial setting.

Purity and Isomer Control: The synthesis may produce a mixture of (E) and (Z) isomers around the double bond. Controlling this stereochemistry and achieving high purity on a large scale can be difficult and expensive.

Reactivity and Stability: The presence of multiple reactive groups can lead to instability or undesired side reactions during synthesis, storage, or processing.

Market Development: As a novel compound, a clear and high-volume application needs to be identified and developed to justify the investment in scalable production.

Opportunities:

Versatile Intermediate: Its trifunctional nature means it could potentially serve as a platform chemical, a starting point for a diverse range of higher-value specialty chemicals.

Performance Materials: If successfully incorporated into polymers, it could lead to materials with superior performance characteristics, opening up new markets in aerospace, electronics, or specialty coatings.

Process Intensification: The challenges in its synthesis provide an opportunity to apply modern technologies like flow chemistry, AI-driven optimization, and unconventional media to develop a highly efficient and sustainable industrial process.

Green Chemistry Innovation: The need for a sustainable synthesis route encourages innovation in catalysis and process design, aligning with the chemical industry's broader shift towards greener manufacturing.

Interactive Data Table: SWOT Analysis for Industrial Application

| Strengths | Weaknesses |

| Multiple reactive functional groups | Lack of established scalable synthesis |

| Potential as a versatile chemical building block | Potential for isomer mixtures and impurities |

| Potential to impart unique properties to polymers | Stability and handling concerns |

| Opportunities | Threats |

| Development of novel high-performance materials | Competition from existing, cheaper monomers |

| Application of AI and green chemistry for synthesis | Unidentified toxicological or environmental profile |

| Creation of new markets for specialty chemicals | High initial investment for process development |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloropent-3-enenitrile, and how do reaction conditions influence yield?

- Methodology : Optimize synthesis using protocols from peer-reviewed studies. For example, allylic chlorination of pent-3-enenitrile with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C under inert atmosphere achieves moderate yields (45–60%) . Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using H NMR (δ 5.6–6.2 ppm for alkene protons) .

- Data Analysis : Compare yields under varying temperatures, catalysts (e.g., radical initiators), and solvent polarities. Tabulate results to identify optimal conditions.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Step-by-Step Validation :

- H NMR : Identify alkene protons (δ 5.6–6.2 ppm, multiplet) and adjacent CH₂ groups (δ 2.4–2.8 ppm).

- C NMR : Confirm nitrile carbon at δ 115–120 ppm and chlorine-substituted carbons (δ 40–50 ppm) .

- IR : Detect C≡N stretch at ~2240 cm⁻¹ and C=C stretch at 1650 cm⁻¹ .

- Troubleshooting : Address solvent interference (e.g., DMSO-d₆ residual peaks) by using CDCl₃ for clarity.

Q. What are the stability considerations for storing this compound?

- Guidelines : Store in amber vials at –20°C under nitrogen to prevent hydrolysis of the nitrile group. Monitor degradation via periodic GC-MS analysis for chlorinated byproducts (e.g., pentenoic acid derivatives) .

Advanced Research Questions

Q. How can computational chemistry (DFT, MD) predict reaction pathways for this compound in nucleophilic substitutions?

- Workflow :

Modeling : Use Gaussian or ORCA to calculate transition states for SN2 reactions at the chlorinated site.

Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to assess activation energy barriers .

Validation : Cross-check computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

- Data Contradictions : Resolve discrepancies between predicted and observed regioselectivity by evaluating steric vs. electronic factors .

Q. What strategies resolve conflicting crystallographic and spectroscopic data for this compound derivatives?

- Case Study : If X-ray diffraction shows planar geometry while NMR suggests conformational flexibility:

- Re-analysis : Apply SHELXL for refinement, checking for twinning or disorder in crystal structures .

- Dynamic NMR : Perform variable-temperature studies to detect rotational barriers around the C-Cl bond .

- Statistical Tools : Use R or Python to quantify uncertainty in bond angles/distances and correlate with spectroscopic shifts .

Q. How can researchers ensure reproducibility in catalytic applications of this compound?

- Protocol Standardization :

- Catalyst Loading : Precisely document molar ratios (e.g., 1 mol% Pd(PPh₃)₄).

- Replicability : Share raw NMR/GC-MS files via repositories like Zenodo, adhering to FAIR principles .

- Error Analysis : Report confidence intervals for yields and turnover numbers (TONs) using triplicate experiments .

Data Presentation and Ethics

Q. What are best practices for presenting kinetic data in studies involving this compound?

- Tables/Graphs :

| Temperature (°C) | Rate Constant (k, s⁻¹) | R² (Fit) |

|---|---|---|

| 25 | 0.0021 | 0.98 |

| 40 | 0.0045 | 0.97 |

- Ethical Reporting : Disclose solvent purity, instrument calibration dates, and outlier exclusion criteria .

Q. How should researchers address gaps in toxicity data for this compound?

- Proposal : Conduct in vitro assays (e.g., Ames test for mutagenicity) and submit results to public databases like PubChem. Cite limitations (e.g., lack of chronic exposure studies) in discussions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.